2-Cyclohexylpropanenitrile
Description
2-Cyclohexylpropanenitrile is an organic nitrile compound characterized by a cyclohexyl group attached to the second carbon of a propanenitrile chain. Nitriles like 2-cyclohexylpropanenitrile are typically polar, with moderate solubility in organic solvents and applications in organic synthesis, pharmaceuticals, or agrochemical intermediates .
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2-cyclohexylpropanenitrile |
InChI |
InChI=1S/C9H15N/c1-8(7-10)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3 |
InChI Key |
TUYRLQIRJYXKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with acrylonitrile, followed by hydrolysis and decarboxylation . Another method includes the alkylation of cyclohexylacetonitrile with alkyl halides under basic conditions .
Industrial Production Methods: Industrial production of 2-cyclohexylpropanenitrile typically involves large-scale alkylation reactions using cyclohexylacetonitrile and appropriate alkylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylpropanenitrile undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Cyclohexylpropanoic acid.
Reduction: 2-Cyclohexylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexylpropanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyclohexylpropanenitrile involves its interaction with specific molecular targets. In biological systems, it may act as a precursor to active metabolites that exert effects on various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-cyclohexylpropanenitrile with structurally related nitriles and cyclohexyl derivatives, emphasizing differences in molecular structure, substituents, and inferred properties.
Key Structural and Functional Differences:
- Substituent Effects: The 2,6-dioxocyclohexyl group in 3-(2,6-Dioxocyclohexyl)propanenitrile introduces electron-withdrawing ketones, increasing acidity of adjacent protons and reactivity toward nucleophiles . Phenanthrene in the compound from adds aromaticity and rigidity, likely enhancing UV absorption and fluorescence, useful in photochemical applications . Cyclohexylidene (unsaturated cyclohexyl) in Cyclohexylideneacetonitrile enables conjugation, making it more reactive in cycloaddition reactions compared to 2-cyclohexylpropanenitrile .
Physicochemical Properties :
- Applications: Pharmaceuticals: Chlorophenyl and amino-substituted nitriles () are common in drug discovery due to bioactivity . Materials Science: Phenanthrene-containing nitriles () may serve as precursors for organic electronic materials .
Notes on Comparative Analysis
Structural Diversity : Substitutions on the cyclohexyl ring or nitrile chain drastically alter reactivity and applications. For example, ketone groups () enable redox chemistry, while aromatic systems () expand optoelectronic utility.
Data Limitations : Direct experimental data on 2-cyclohexylpropanenitrile are sparse; inferences rely on analogs. Further studies (e.g., spectroscopy, computational modeling) are needed to validate properties.
Industrial Relevance : Simpler nitriles like 2-cyclohexylpropanenitrile may prioritize cost-effective synthesis, whereas complex derivatives () target niche applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
